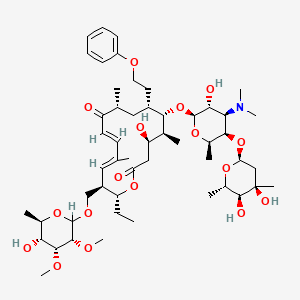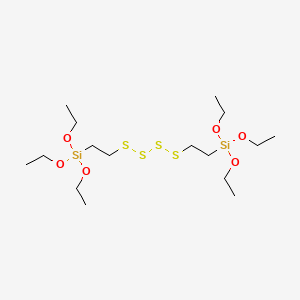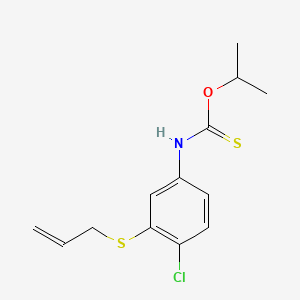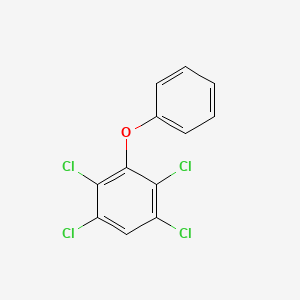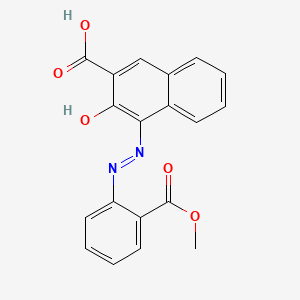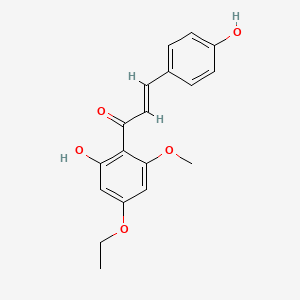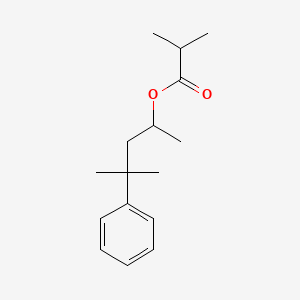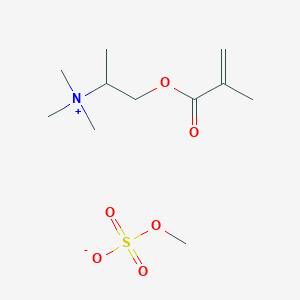
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylammonium group, which imparts specific reactivity and solubility properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate typically involves multiple steps. One common method includes the reaction of methacryloyloxyethyl-N,N-dimethylamine with acryloyl chloride, followed by a reaction with an oxyethyl compound, and finally with ammonium chloride. The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ketone to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Medicine: It may be explored for its therapeutic potential, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate involves its interaction with specific molecular targets. The trimethylammonium group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical entities. The compound may affect cellular pathways by binding to specific receptors or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: This compound shares structural similarities and is used in similar applications.
Acryloyloxyethylbenzyldimethylammonium chloride: Another related compound with comparable chemical properties and uses.
Uniqueness
Methyl 2-((2-methyl-1-oxoallyl)oxy)-1-methylethyltrimethylammoniumsulphate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
93842-93-4 |
|---|---|
Molekularformel |
C11H23NO6S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-8(2)10(12)13-7-9(3)11(4,5)6;1-5-6(2,3)4/h9H,1,7H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
LHVUPQLAGGMVMP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(COC(=O)C(=C)C)[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


